molecular formula C18H16N4O4S B11009812 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B11009812
M. Wt: 384.4 g/mol
InChI Key: QDEATVDBURRZNG-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxybenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the thiadiazole intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 4-methyl-3-nitrobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenz

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H16N4O4S/c1-11-7-8-13(9-14(11)22(24)25)17(23)19-18-21-20-16(27-18)10-12-5-3-4-6-15(12)26-2/h3-9H,10H2,1-2H3,(H,19,21,23)

InChI Key

QDEATVDBURRZNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

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